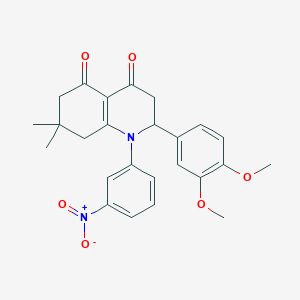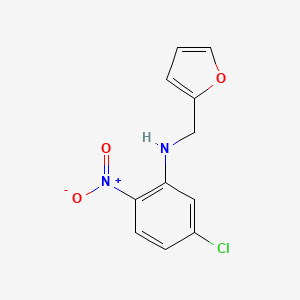
2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 3-nitroacetophenone in the presence of a base to form an intermediate, which is then subjected to cyclization and reduction reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
- 7,7-Dimethyl-1-(3-nitrophenyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
2-(3,4-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-4,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups, along with the octahydroquinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-2,3,6,8-tetrahydroquinoline-4,5-dione |
InChI |
InChI=1S/C25H26N2O6/c1-25(2)13-19-24(21(29)14-25)20(28)12-18(15-8-9-22(32-3)23(10-15)33-4)26(19)16-6-5-7-17(11-16)27(30)31/h5-11,18H,12-14H2,1-4H3 |
InChI Key |
SJOFYBDBKAFSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)CC(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one](/img/structure/B11507564.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B11507585.png)
![5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11507588.png)
![4-bromo-N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11507590.png)

![7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507597.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507602.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)

![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B11507614.png)
![1'-({4'H-Spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}methyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B11507627.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B11507629.png)

